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molecular formula C8H8N2O2S B8512223 Ethyl imidazo[5,1-b]thiazole-3-carboxylate

Ethyl imidazo[5,1-b]thiazole-3-carboxylate

Cat. No. B8512223
M. Wt: 196.23 g/mol
InChI Key: UUZJGVZUSZGOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05663162

Procedure details

To a solution of 0.80 g of the ethyl imidazo[5,1-b]-thiazole-3-carboxylate prepared in Preparation 11 in 16 ml of methanol was added 400 mg of sodium borohydride, and the mixture was stirred at room temperature for 30 minutes. To the reaction solution was added dropwise 3 ml of acetone. The mixture was stirred for 30 minutes, and then concentrated to dryness under reduced pressure. To the residue were added 20 ml of methylene chloride and 20 ml of a saturated saline solution, and the mixture was stirred for 10 minutes. The organic layer was separated, and the aqueous layer was extracted with methylene chloride (20 ml×2). The combined organic layers were dried over anhydrous magnesium sulfate, and concentrated to dryness under reduced pressure to give 0.615 of the title compound as light brown crystals.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4]([C:6](OCC)=[O:7])[N:3]2[CH:11]=[N:12][CH:13]=[C:2]12.[BH4-].[Na+].CC(C)=O>CO>[OH:7][CH2:6][C:4]1[N:3]2[CH:11]=[N:12][CH:13]=[C:2]2[S:1][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
S1C=2N(C(=C1)C(=O)OCC)C=NC2
Name
Quantity
16 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue were added 20 ml of methylene chloride and 20 ml of a saturated saline solution
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with methylene chloride (20 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC=1N2C(SC1)=CN=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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